(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate
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Overview
Description
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is a chemical compound that has garnered significant attention from researchers due to its potential applications in various scientific fields. This compound is a derivative of isoindoline-1,3-dione and has been studied extensively for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is not fully understood. However, it has been suggested that its antitumor properties may be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory properties may be due to its ability to inhibit the production of inflammatory cytokines. Its antioxidant properties may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is its low toxicity profile. This makes it a safe compound to use in lab experiments. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research on its anti-inflammatory and antioxidant properties may lead to the development of new treatments for inflammatory diseases and conditions caused by oxidative stress. Finally, its fluorescent properties may lead to its use as a tool for imaging biological systems in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific fields. Its low toxicity profile, antitumor, anti-inflammatory, and antioxidant properties, and fluorescent properties make it an attractive candidate for further research. Future studies may lead to the development of new therapeutic agents for cancer treatment, inflammatory diseases, and conditions caused by oxidative stress.
Synthesis Methods
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate involves the reaction of isoindoline-1,3-dione with 2-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a white crystalline product.
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate has been studied for its potential therapeutic properties in various scientific fields. It has been found to possess antitumor, anti-inflammatory, and antioxidant properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-9-11-5-1-2-6-12(11)17(22)23-10-18-15(20)13-7-3-4-8-14(13)16(18)21/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZAJMQSELXHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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